2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid
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Overview
Description
Kinome_1199: is a compound with significant implications in cancer research. It is closely associated with the FGFR (fibroblast growth factor receptor) pathway, which plays a crucial role in regulating various biological processes. Specifically, Kinome_1199 is relevant in the context of FGFR1-amplified lung cancer, where aberrant FGFR signaling drives tumor growth .
Preparation Methods
The synthetic routes and reaction conditions for Kinome_1199 are not explicitly documented in the available literature. it’s essential to note that this compound is typically studied in the context of CRISPR/Cas9 loss-of-function screens in FGFR1-amplified lung cancer cells treated with an FGFR inhibitor . Industrial production methods remain undisclosed.
Chemical Reactions Analysis
Types of Reactions:: While specific reactions involving Kinome_1199 are not well-documented, it is essential to consider its interactions within the FGFR pathway. These may include phosphorylation, dephosphorylation, and other kinase-mediated processes.
Common Reagents and Conditions:: The reagents and conditions used in Kinome_1199 reactions are context-dependent. given its association with FGFR signaling, kinase inhibitors (such as FGFR-TKIs) are relevant. Further research is needed to elucidate specific conditions.
Major Products:: The major products resulting from Kinome_1199 reactions are not explicitly outlined. understanding its role in overcoming FGFR1 inhibition resistance is critical for future investigations .
Scientific Research Applications
Chemistry::
- It serves as a model compound for studying FGFR-related mechanisms.
Kinome_1199: contributes to our understanding of kinase-mediated signaling pathways.
- In cancer biology, Kinome_1199 sheds light on FGFR1-amplified lung cancer.
- It helps identify synthetic lethal targets (e.g., PLK1) that enhance therapeutic efficacy .
- Precision therapy for FGFR-dependent malignancies may benefit from insights gained through Kinome_1199 research.
- Clinical applications remain an area of active investigation.
- Pharmaceutical companies explore Kinome_1199 as a potential drug target.
- Its role in overcoming FGFR inhibitor resistance has implications for cancer therapeutics.
Mechanism of Action
The mechanism by which Kinome_1199 exerts its effects involves interactions with the FGFR pathway. Notably, it influences resistance mechanisms, DNA damage response, and cell-cycle regulation. Activation of the γH2AX–CHK–E2F1 axis contributes to its synergistic effects with FGFR inhibitors .
Comparison with Similar Compounds
While specific similar compounds are not mentioned, Kinome_1199 stands out due to its role in FGFR1-amplified lung cancer. Its unique properties warrant further exploration.
Properties
Molecular Formula |
C18H14N6O2 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-[[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H14N6O2/c25-17(26)13-3-1-2-4-15(13)22-16-7-8-19-18(23-16)21-12-5-6-14-11(9-12)10-20-24-14/h1-10H,(H,20,24)(H,25,26)(H2,19,21,22,23) |
InChI Key |
GCBJDOWIQHMCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
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